UK-383367 - 348622-88-8

UK-383367

Catalog Number: EVT-284838
CAS Number: 348622-88-8
Molecular Formula: C15H24N4O4
Molecular Weight: 324.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UK 383367 is a potent inhibitor of bone morphogenetic protein 1 (BMP1; IC50 = 44 nM). It is more than 200-fold selective for BMP1 over a panel of matrix metalloproteinases. UK 383367 is effective in a cell-based model of collagen deposition is very effective at penetrating human skin in vitro.
UK-383367 is a potent and selective inhibitor of BMP-1 (procollagen C-proteinase; PCP) (IC50 = 44 nM). Bone morphogenic protein 1 (BMP1) is an enzyme responsible for the cleavage and maturation of growth factors and ECM proteins. The purpose of our study was to determine whether cultured human trabecular meshwork (TM) cells express BMP1, BMP1 expression is regulated by TGF-β2, BMP1 is biologically active, and BMP1 regulates LOX activity.
Overview

UK-383367 is a synthetic compound identified as a potent and selective inhibitor of procollagen C-proteinase, also known as bone morphogenetic protein 1. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions associated with fibrosis, such as chronic kidney disease and dermal scarring. The chemical has a molecular weight of 324.38 g/mol and is classified under the category of small molecule inhibitors.

Source and Classification

UK-383367 is classified as a nonpeptidic inhibitor, specifically targeting procollagen C-proteinase (IC50 = 44 nM) and bone morphogenetic protein 1 (IC50 = 44 nM) with significant selectivity over other related proteins. Its development was aimed at addressing issues related to excessive collagen deposition and fibrosis in various tissues . The compound is referenced under the CAS number 348622-88-8, which is used for its identification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of UK-383367 involves multi-step organic synthesis techniques. While specific synthetic routes are often proprietary, general methods may include:

  1. Formation of Key Intermediates: Initial steps typically involve creating key intermediates through reactions such as nucleophilic substitutions or cyclizations.
  2. Functional Group Modifications: Subsequent reactions may modify functional groups to enhance potency or selectivity.
  3. Purification: The final product is usually purified using techniques like chromatography to ensure high purity levels (>98%) for research and clinical applications .
Molecular Structure Analysis

Structure and Data

The molecular structure of UK-383367 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound's structure features a unique arrangement that facilitates its interaction with procollagen C-proteinase. Specific structural data may include bond angles, lengths, and stereochemistry, although detailed crystallographic data may not be publicly available.

Chemical Reactions Analysis

Reactions and Technical Details

UK-383367 primarily acts through competitive inhibition of procollagen C-proteinase. This inhibition prevents the cleavage of procollagen into collagen, thereby regulating collagen deposition in tissues. The compound's mechanism involves binding to the active site of the enzyme, which can be characterized by kinetic studies that evaluate reaction rates in the presence and absence of the inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for UK-383367 involves:

  1. Competitive Inhibition: The compound competes with the substrate for binding to the active site of procollagen C-proteinase.
  2. Reduction of Collagen Production: By inhibiting this enzyme, UK-383367 reduces the conversion of procollagen to collagen, thereby mitigating fibrosis .

This mechanism has been studied in various models, demonstrating its efficacy in reducing renal fibrosis and inflammation in chronic kidney disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UK-383367 exhibits several notable physical and chemical properties:

  • Molecular Weight: 324.38 g/mol
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on purity.
  • Stability: Stability under various pH conditions has been assessed to ensure efficacy during storage and application.

These properties are crucial for determining the compound's suitability for different experimental conditions.

Applications

Scientific Uses

UK-383367 has several potential applications in scientific research:

  1. Fibrosis Research: It is being investigated for its role in mitigating renal fibrosis in chronic kidney disease models.
  2. Dermatological Applications: The compound is considered for use in developing antiscarring agents due to its ability to inhibit collagen formation .
  3. Biochemical Studies: As a selective inhibitor, it serves as a valuable tool for studying the biological roles of procollagen C-proteinase and bone morphogenetic protein 1 in various physiological processes.
Introduction to UK-383367: Discovery and Research Context

UK-383367 emerged from concerted efforts to develop targeted therapies against fibrotic diseases and pathological scarring. Its development was driven by the recognition that excessive extracellular matrix (ECM) deposition underpins numerous disease states, from renal fibrosis to hypertrophic scarring. Central to this process is the enzymatic activity of procollagen C-proteinase, also known as Bone Morphogenetic Protein-1 (BMP-1), which performs the crucial C-terminal cleavage of procollagen precursors to yield mature, fibril-forming collagen molecules [1]. This enzyme additionally activates other pro-enzymes and growth factors within the ECM, including lysyl oxidases (essential for collagen cross-linking) and transforming growth factor-β (TGF-β), a master regulator of fibrogenesis [4] [6]. Consequently, BMP-1 became a compelling therapeutic target for conditions characterized by pathological ECM accumulation.

Table 1: Diseases Associated with BMP-1 Activity and Therapeutic Rationale for UK-383367

Disease AreaBMP-1 RoleTherapeutic Rationale for Inhibition
Renal Fibrosis (CKD)Processes procollagens I/III; Activates TGF-βReduces tubulointerstitial fibrosis & inflammation
Dermal ScarringCleaves procollagen to mature collagen in skinInhibits excessive collagen deposition post-surgery
Gastric CancerUpregulated; Correlates with poor survival & metastasisSuppresses cancer cell mobility & invasiveness
Cardiovascular DiseaseCleaves LDL receptor, reducing cellular cholesterol uptakeModulates plasma LDL cholesterol levels

Historical Development and Rationale for Targeting Procollagen C-Proteinase (BMP-1)

The discovery of UK-383367 stemmed from rational drug design programs focused on developing non-peptidic, orally available inhibitors of BMP-1. Prior research established BMP-1's non-redundant role in collagen maturation, distinct from matrix metalloproteinases (MMPs) that primarily degrade ECM components. Researchers recognized that inhibiting BMP-1 could potentially halt the fundamental step of collagen fibril formation without causing generalized matrix degradation [1] [5]. This specificity offered a significant advantage over broad-spectrum MMP inhibitors, which often caused musculoskeletal side effects in clinical trials [7].

UK-383367 (initially designated compound 7 within the succinyl hydroxamate series) was optimized for potency, selectivity, and dermal penetration, anticipating its application as a topical anti-scarring agent. Key milestones in its development included:

  • Identification of Core Chemotype: Succinyl hydroxamates were identified as potent zinc-chelating warheads capable of binding the BMP-1 catalytic site, providing a non-peptidic scaffold advantageous for metabolic stability [7].
  • Proof of Concept in Fibrosis Models: Early studies demonstrated that UK-383367 (at 100-200 nM) effectively suppressed the fibrotic response induced by TGF-β1 in renal tubular epithelial cells (mPTCs) and renal fibroblasts (NRK-49F). It inhibited the induction of collagen I/III, fibronectin, and α-smooth muscle actin (α-SMA) – key markers of fibroblast activation [1] [9].
  • In Vivo Validation: Administration of UK-383367 (5 mg/kg/day, intraperitoneal injection) significantly improved tubulointerstitial fibrosis and inflammation in the unilateral ureteral obstruction (UUO) mouse model of chronic kidney disease [1] [9].
  • Beyond Fibrosis - Expanding Therapeutic Implications: Research revealed BMP-1's role in cleaving the Low-Density Lipoprotein Receptor (LDLR) between ligand-binding repeats 4 and 5 (at Gly171↓Asp172), generating a 120 kDa C-terminal fragment (CTF) with reduced LDL binding capacity. UK-383367 blocked this cleavage, thereby increasing cellular LDL uptake and suggesting potential applications in modulating cholesterol homeostasis [6].

Nomenclature and Structural Classification in Metalloprotease Inhibitor Research

UK-383367 is identified by its chemical structure and systematic nomenclature:

  • Chemical Names:
  • (βR)-3-(Aminocarbonyl)-β-(3-cyclohexylpropyl)-N-hydroxy-1,2,4-oxadiazole-5-propanamide [8]
  • 5-{(1R)-4-Cyclohexyl-1-[2-(hydroxyamino)-2-oxoethyl]butyl}-1,2,4-oxadiazole-3-carboxamide [2] [10]
  • 5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide [10]
  • CAS Registry Number: 348622-88-8 [1] [5] [8]
  • Molecular Formula: C₁₅H₂₄N₄O₄ [5] [8] [10]
  • Molecular Weight: 324.38 g/mol [5] [8] [10]

Table 2: UK-383367: Structural Features and Target Selectivity Profile

PropertyDetailSignificance
Core StructureSuccinyl hydroxamate zinc-binding group (ZBG) linked to 1,2,4-oxadiazole carboxamideZBG chelates catalytic Zn²⁺; Oxadiazole contributes stability & selectivity
Stereochemistry(R)-configuration at the chiral centerCritical for high affinity binding to BMP-1 active site
SolubilitySoluble to 100 mM in DMSO; Insoluble in waterInfluences formulation for research applications
Target Potency (IC₅₀)BMP-1: 44 nM (CHO cell assay) [1] [5] [9]Demonstrates high potency for primary target
Selectivity>10,000 nM for MMP-1, -2, -3, -9, -14 [2] [5]>200-fold selectivity over key MMPs reduces risk of off-target effects
Cell-Based Activity (IC₅₀)~2100 nM (Reduction in collagen deposition, human fibroblasts) [9]Reflects functional activity in complex cellular environment

Structurally, UK-383367 belongs to the succinyl hydroxamate class of synthetic metalloprotease inhibitors. Its design incorporates key pharmacophoric elements essential for potent and selective BMP-1 inhibition:

  • Zinc-Binding Group (ZBG): The N-hydroxycarboxamide (‑C(=O)NHOH) moiety acts as a potent bidentate chelator of the catalytic zinc ion (Zn²⁺) within the BMP-1 active site. This hydroxamate group is crucial for high-affinity binding [7].
  • Hydrophobic Backbone: A lipophilic linker featuring a cyclohexylpropyl group attached to a chiral center (with the R-configuration being critical for activity) optimally occupies the S1' pocket of BMP-1, contributing significantly to binding affinity and selectivity over MMPs [7] [10].
  • Heterocyclic Cap: The 1,2,4-oxadiazole ring bearing a carboxamide group (‑C(=O)NH₂) extends towards solvent-exposed regions of the enzyme. This polar group enhances solubility and engages in specific hydrogen-bonding interactions, further refining selectivity [7] [10].

This specific arrangement confers exceptional selectivity for BMP-1 over a broad panel of MMPs (IC₅₀ values >10,000 nM for MMP-1, -2, -3, -9, -14) [2] [5], distinguishing UK-383367 from earlier, less selective metalloprotease inhibitors. Its physicochemical properties (weakly acidic, lipophilic) contribute to its effectiveness in penetrating biological barriers like human skin in vitro [5] [7], aligning with its initial development goal as a topical anti-fibrotic/anti-scarring agent. The compound's stability allows for in vivo studies, although its pharmacokinetic profile (e.g., moderate oral bioavailability of 13% in dogs, high plasma clearance in rats) highlights its primary utility as a research tool for probing BMP-1 biology rather than a direct clinical candidate [1] [9].

Properties

CAS Number

348622-88-8

Product Name

UK-383367

IUPAC Name

5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

InChI

InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1

InChI Key

ARJCBSRIPGJMAD-LLVKDONJSA-N

SMILES

C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N

Solubility

Soluble in DMSO

Synonyms

5-((1R)-4-cyclohexyl-1-(2-(hydroxyamino)-2-oxoethyl)butyl)-1,2,4-oxadiazole-3-carboxamide
UK-383,367
UK383,367

Canonical SMILES

C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N

Isomeric SMILES

C1CCC(CC1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.